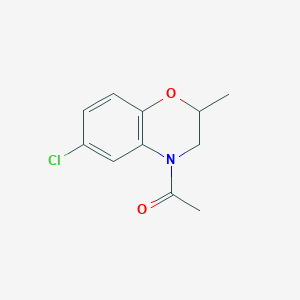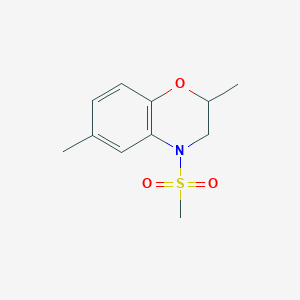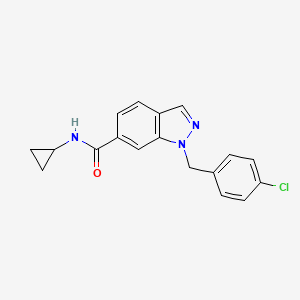
1-Benzyl-4-(5-phenethyl-1,2,4-oxadiazol-3-yl)-2-pyrrolidinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Benzyl-4-(5-phenethyl-1,2,4-oxadiazol-3-yl)-2-pyrrolidinone, also known as PBDT, is a chemical compound that has gained attention in scientific research due to its potential as a therapeutic agent. PBDT belongs to the class of oxadiazole derivatives, which have been studied for their various biological activities such as anti-inflammatory, anti-cancer, and anti-bacterial properties.
作用機序
The mechanism of action of 1-Benzyl-4-(5-phenethyl-1,2,4-oxadiazol-3-yl)-2-pyrrolidinone involves its ability to interact with various biological targets such as enzymes, receptors, and proteins. 1-Benzyl-4-(5-phenethyl-1,2,4-oxadiazol-3-yl)-2-pyrrolidinone has been shown to inhibit the activity of various enzymes such as acetylcholinesterase, which is involved in the breakdown of acetylcholine in the brain. 1-Benzyl-4-(5-phenethyl-1,2,4-oxadiazol-3-yl)-2-pyrrolidinone has also been shown to interact with various receptors such as the NMDA receptor, which is involved in learning and memory. Additionally, 1-Benzyl-4-(5-phenethyl-1,2,4-oxadiazol-3-yl)-2-pyrrolidinone has been shown to modulate various proteins such as alpha-synuclein, which is implicated in the development of Parkinson's disease.
Biochemical and Physiological Effects:
1-Benzyl-4-(5-phenethyl-1,2,4-oxadiazol-3-yl)-2-pyrrolidinone has been shown to have various biochemical and physiological effects such as anti-inflammatory, anti-oxidant, and neuroprotective effects. 1-Benzyl-4-(5-phenethyl-1,2,4-oxadiazol-3-yl)-2-pyrrolidinone has been shown to reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-1beta, which are involved in the inflammatory response. 1-Benzyl-4-(5-phenethyl-1,2,4-oxadiazol-3-yl)-2-pyrrolidinone has also been shown to scavenge free radicals, which are molecules that can cause damage to cells and tissues. Additionally, 1-Benzyl-4-(5-phenethyl-1,2,4-oxadiazol-3-yl)-2-pyrrolidinone has been shown to protect neurons from oxidative stress, which is a key factor in the development of various neurological disorders.
実験室実験の利点と制限
One advantage of using 1-Benzyl-4-(5-phenethyl-1,2,4-oxadiazol-3-yl)-2-pyrrolidinone in lab experiments is its ability to selectively target specific biological targets, which can lead to more specific and effective treatments. Additionally, 1-Benzyl-4-(5-phenethyl-1,2,4-oxadiazol-3-yl)-2-pyrrolidinone has been shown to have low toxicity, which makes it a promising candidate for therapeutic use. However, one limitation of using 1-Benzyl-4-(5-phenethyl-1,2,4-oxadiazol-3-yl)-2-pyrrolidinone in lab experiments is its limited solubility in water, which can make it difficult to administer in certain experimental settings.
将来の方向性
There are several future directions for research on 1-Benzyl-4-(5-phenethyl-1,2,4-oxadiazol-3-yl)-2-pyrrolidinone. One area of research is the development of more efficient synthesis methods for 1-Benzyl-4-(5-phenethyl-1,2,4-oxadiazol-3-yl)-2-pyrrolidinone, which can lead to increased production and availability for research purposes. Another area of research is the exploration of 1-Benzyl-4-(5-phenethyl-1,2,4-oxadiazol-3-yl)-2-pyrrolidinone's potential as a therapeutic agent in other diseases such as multiple sclerosis and Huntington's disease. Additionally, further research is needed to elucidate the exact mechanism of action of 1-Benzyl-4-(5-phenethyl-1,2,4-oxadiazol-3-yl)-2-pyrrolidinone and its interactions with various biological targets.
合成法
The synthesis of 1-Benzyl-4-(5-phenethyl-1,2,4-oxadiazol-3-yl)-2-pyrrolidinone involves a multi-step process that starts with the reaction of benzylamine with ethyl acetoacetate to form 1-benzyl-4-ethoxycarbonylpiperidine. This intermediate is then reacted with hydrazine hydrate and ethyl chloroformate to form 1-benzyl-4-(1,2,4-oxadiazol-5-yl)piperidine-4-carboxylic acid ethyl ester. Finally, the ester is treated with sodium hydroxide to obtain 1-Benzyl-4-(5-phenethyl-1,2,4-oxadiazol-3-yl)-2-pyrrolidinone.
科学的研究の応用
1-Benzyl-4-(5-phenethyl-1,2,4-oxadiazol-3-yl)-2-pyrrolidinone has been studied for its potential use as a therapeutic agent in various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. In cancer research, 1-Benzyl-4-(5-phenethyl-1,2,4-oxadiazol-3-yl)-2-pyrrolidinone has been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. In Alzheimer's disease research, 1-Benzyl-4-(5-phenethyl-1,2,4-oxadiazol-3-yl)-2-pyrrolidinone has been shown to reduce the formation of beta-amyloid plaques, which are associated with the disease. In Parkinson's disease research, 1-Benzyl-4-(5-phenethyl-1,2,4-oxadiazol-3-yl)-2-pyrrolidinone has been shown to protect dopaminergic neurons from oxidative stress, which is a key factor in the development of the disease.
特性
IUPAC Name |
1-benzyl-4-[5-(2-phenylethyl)-1,2,4-oxadiazol-3-yl]pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O2/c25-20-13-18(15-24(20)14-17-9-5-2-6-10-17)21-22-19(26-23-21)12-11-16-7-3-1-4-8-16/h1-10,18H,11-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PESSGKPAJHFAFB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)CC2=CC=CC=C2)C3=NOC(=N3)CCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Benzyl-4-[5-(2-phenylethyl)-1,2,4-oxadiazol-3-yl]pyrrolidin-2-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(3,4-difluorophenyl){4-[3-(3-pyridyl)-1H-pyrazol-5-yl]piperazino}methanone](/img/structure/B7548935.png)



![1-[(4R)-6,7-dihydro-4H-thieno[3,2-c]pyran-4-yl]-N-methylmethanamine](/img/structure/B7548958.png)
![N-methyl-N-(5-oxo-7-propyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-2-yl)glycine](/img/structure/B7548969.png)


![N-[(1-Ethyl-2-pyrrolidinyl)methyl]-2-methoxy-5-bromobenzamide](/img/structure/B7548980.png)


![2-[(4-Butylpiperazin-1-yl)carbonyl]-8-(4-methoxyphenyl)imidazo[1,2-a]pyrazine](/img/structure/B7549017.png)
